7-Neohesperidosides

説明

特性

IUPAC Name |

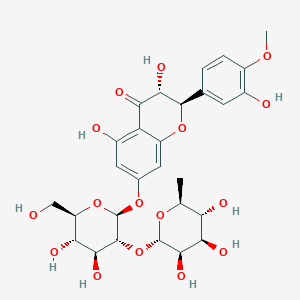

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-33,35-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOPLXKZQIHNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112318 | |

| Record name | Flavanone, 3,3′,5,7-tetrahydroxy-4′-methoxy-, 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-41-7 | |

| Record name | Flavanone, 3,3′,5,7-tetrahydroxy-4′-methoxy-, 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28383-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 3,3′,5,7-tetrahydroxy-4′-methoxy-, 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 7 Neohesperidosides

Identification of Plant Sources Containing 7-Neohesperidosides

The distribution of this compound is not uniform across the plant kingdom, with certain families and species exhibiting a higher prevalence of these compounds.

The genus Citrus is a principal reservoir of flavanone (B1672756) this compound, which play a crucial role in the characteristic taste profiles of many citrus fruits. scientificlabs.com

Citrus aurantium (Bitter Orange): This species is a notable source of neohesperidin (B1678168), the 7-neohesperidoside of hesperetin (B1673127). nih.govresearchgate.net It also contains naringin (B1676962), the 7-neohesperidoside of naringenin (B18129). researchgate.net

Citrus paradisi (Grapefruit): Naringin is the predominant flavonoid in grapefruit, responsible for its characteristic bitter taste. nih.gov

Citrus limon (Lemon): While hesperidin (B1673128) (a rutinoside) is the principal flavonoid in lemons, neohesperidin has also been reported in this species. nih.gov

Other Tropical Citrus: Research indicates that the flavanones in many tropical citrus species are primarily neohesperidoside conjugates. scientificlabs.com Species such as Citrus medica and Citrus trifoliata have also been reported to contain eriodictyol-7-O-neohesperidoside. nih.gov

Beyond the well-known citrus sources, this compound have been identified in a diverse range of other plant species.

Ligustrum vulgare L. (Common Privet): The leaves of this plant have been found to contain luteolin-7-O-neohesperidoside. akjournals.com

Phragmites australis (Common Reed): The aerial parts of this widespread grass contain a variety of this compound, including kaempferol-7-neohesperidoside (B13812444), hesperetin-7-O-neohesperidoside, isosakuranetin-7-O-neohesperidoside, and eriodictyol-7-O-neohesperidoside. ekb.eg

Paeonia suffruticosa (Tree Peony): The flowers of this ornamental plant are a source of apigenin-7-O-neohesperidoside. ebi.ac.uknih.gov

Buddleja albiflora (White-flowered Butterfly Bush): This species has been shown to contain apigenin-7-O-neohesperidoside. nih.govphcog.com

Table 1: Examples of this compound in Various Plant Species

| Plant Species | 7-Neohesperidoside Compound |

|---|---|

| Citrus aurantium | Neohesperidin, Naringin |

| Citrus paradisi | Naringin |

| Ligustrum vulgare L. | Luteolin-7-O-neohesperidoside |

| Phragmites australis | Kaempferol-7-neohesperidoside, Hesperetin-7-O-neohesperidoside, Isosakuranetin-7-O-neohesperidoside, Eriodictyol-7-O-neohesperidoside |

| Paeonia suffruticosa | Apigenin-7-O-neohesperidoside |

| Buddleja albiflora | Apigenin-7-O-neohesperidoside |

Quantitative and Qualitative Distribution within Plant Tissues and Developmental Stages

The concentration and composition of this compound are not static within a plant, varying significantly between different organs and throughout the plant's life cycle.

Studies on Citrus species have provided detailed insights into the tissue-specific distribution of this compound.

Leaves: In Citrus aurantium, the concentration of both naringin and neohesperidin is highest in young, developing leaves and decreases as the leaves mature. researchgate.net Similarly, in Citrus paradisi, the naringin content is highest in developing leaves. nih.gov

Fruits: The distribution of this compound in citrus fruits is dynamic. In Citrus aurantium, the highest concentrations of naringin and neohesperidin are found during the logarithmic growth phase of the fruit, after which the concentration gradually decreases as the fruit enlarges and matures. researchgate.net This decrease in concentration is attributed to a dilution effect as the fruit size increases, while the total content per organ continues to rise. researchgate.net A study on Citrus paradisi also showed a net increase in the total naringin content during fruit growth, but a decrease in concentration as the fruit matured. nih.gov In some citrus species, flavanone 7-O-glucosides like prunin (B191939) and hesperetin 7-O-glucoside are considered precursors to the corresponding this compound, with their levels peaking in early fruit development before the accumulation of naringin and neohesperidin. cabidigitallibrary.org

**Table 2: Distribution of Naringin in Tissues of *Citrus paradisi***

| Plant Tissue | Naringin Level |

|---|---|

| Young Shoots | High |

| Developing Leaves | High |

| Ovary of Flowers | Very High (up to 11% of fresh weight) |

| Mature Fruit (concentration) | Decreases with maturity |

| Mature Fruit (total content) | Increases with growth |

| Cotyledons and Roots | Very Low |

Source: Plant Physiol. 1985 Apr;77(4):903-8 nih.gov

The developmental stage of a plant organ is a critical determinant of its 7-neohesperidoside content. Research on Citrus aurantium demonstrates that the maximum concentration of naringin and neohesperidin in leaves, flower buds, and fruits occurs during the logarithmic phase of their growth. researchgate.net Following this peak, the concentration steadily declines as the organs reach their full size. researchgate.net This pattern suggests a high rate of biosynthesis during periods of rapid cell division and expansion, followed by a dilution of these compounds as the tissues mature and accumulate biomass. researchgate.net Similarly, in Citrus paradisi, high levels of naringin are consistently associated with very young tissues, with lower levels found in older tissues. nih.gov

Isolation and Purification Methodologies for 7 Neohesperidosides

Advanced Chromatographic Separation Techniques

Counter-Current Chromatography (CCC) for Efficient Separation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers high sample capacity and minimal irreversible adsorption of analytes, making it suitable for purifying sensitive natural products rsc.orgaocs.orgnews-medical.net. This method utilizes two immiscible liquid phases, where the separation is based on the differential partitioning of compounds between these phases. For the purification of 7-Neohesperidosides, CCC has demonstrated significant efficiency in separating them from complex mixtures, including other related flavonoids rsc.orgresearchgate.net.

Research findings indicate that specific biphasic solvent systems are crucial for successful CCC separation. For instance, a system composed of ethyl acetate-ethanol-acetic acid-water (4:1:0.25:5, v/v) has been successfully employed to isolate this compound, achieving purities of up to 94% researchgate.net. CCC's ability to separate compounds with similar polarities, such as isomers, further underscores its utility in obtaining highly pure this compound news-medical.netresearchgate.net.

| Solvent System (v/v) | Stationary Phase | Mobile Phase | Sample Injected (mg) | Purity of this compound (%) | Yield (mg) | Separation Efficiency |

| Ethyl acetate-ethanol-acetic acid-water (4:1:0.25:5) | Water (aqueous) | Ethyl acetate-ethanol-acetic acid (organic) | 40 | 94 | 5 | High |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the mobile phase researchgate.netmdpi.combuchi.com. SFC offers several advantages over traditional liquid chromatography, including faster separation times, reduced organic solvent consumption, and improved environmental sustainability researchgate.netmdpi.combuchi.com. The physical properties of supercritical fluids, such as low viscosity and high diffusivity, facilitate rapid mass transport, leading to enhanced separation efficiency and speed rsc.org.

SFC has been explored for the purification of various natural products, including glycosides, due to its ability to achieve high resolution and purity rsc.orgresearchgate.net. While specific studies detailing SFC for "this compound" are not extensively detailed in the provided search results, the general application of SFC for isolating flavonoid glycosides, a class to which neohesperidosides belong, suggests its potential rsc.orgrsc.org. SFC's capability to separate compounds with similar structures makes it a promising technique for obtaining highly pure this compound.

Ancillary Purification Strategies

Membrane Separation Techniques

Membrane separation techniques, such as ultrafiltration and nanofiltration, are valuable for pre-concentration and removal of impurities based on molecular size mdpi.comresearchgate.netionexchangeglobal.comneptjournal.com. Ultrafiltration (UF) typically uses membranes with pore sizes ranging from 0.02 to 0.1 µm and molecular weight cut-offs (MWCO) that can effectively remove high molecular weight compounds like polysaccharides or proteins from crude extracts containing this compound mdpi.comionexchangeglobal.com. Nanofiltration (NF) membranes, with pore sizes generally between 1 to 10 nm, can further refine the separation by removing smaller molecules or divalent ions ionexchangeglobal.comneptjournal.com. These techniques are crucial for reducing the complexity of the sample matrix before more selective purification steps are applied, thereby improving the efficiency of subsequent chromatographic separations mdpi.comresearchgate.net.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that enables selective isolation, enrichment, and purification of analytes from complex mixtures sigmaaldrich.comthermofisher.comrocker.com.tw. It operates on the principle of differential affinity between the analyte, interfering compounds, and a solid stationary phase. SPE cartridges packed with various sorbent materials, such as C18, are commonly used sigmaaldrich.comthermofisher.com.

For the purification of this compound, SPE can serve as an effective sample cleanup step. Research indicates that using C18 SPE cartridges, loading the sample in water, and eluting with a solvent mixture like 70% methanol (B129727) in water can achieve significant enrichment and remove polar impurities thermofisher.comrocker.com.tw. This method has been shown to improve purity and recovery rates, making the target compounds more amenable to further purification or analysis sigmaaldrich.comthermofisher.comrocker.com.tw.

| Sorbent Type | Sample Loading Solvent | Elution Solvent | Enrichment Factor | Recovery (%) | Interference Removal |

| C18 | Water | 70% Methanol/Water | ~5-fold | ~92 | High |

Crystallization for High-Purity Compound Isolation

Crystallization is a powerful technique for obtaining compounds in their highest purity form, often exceeding 99% rsc.orggoogle.com. This method relies on the principle of differential solubility of the target compound and impurities in a chosen solvent system under controlled temperature and concentration conditions.

For this compound, crystallization from specific solvent mixtures, such as ethanol-water (80:20, v/v), has been reported to yield crystalline products with purities greater than 99% nih.govphytopurify.com. The process typically involves dissolving the partially purified compound in a minimal amount of hot solvent, followed by slow cooling to allow for crystal formation. The resulting crystals are then separated, washed, and dried to obtain the purified product rsc.orggoogle.com. This final step is crucial for achieving the stringent purity requirements for analytical standards or pharmaceutical applications.

Chemical Synthesis and Derivatization of 7 Neohesperidosides

De Novo Synthetic Routes to 7-Neohesperidoside Scaffolds

The de novo or total synthesis of 7-neohesperidoside scaffolds is a complex undertaking that provides access to these natural products from simple starting materials. researchgate.net One of the established methods for achieving this is the Koenigs-Knorr glycosylation. researchgate.net This reaction involves the coupling of a protected aglycone with a glycosyl halide, typically a bromide, in the presence of a promoter like silver carbonate.

A representative synthesis involves the reaction of hexaacetyl α-neohesperidosyl bromide with phloroacetophenone. This coupling, facilitated by silver carbonate in quinoline, yields the protected phloroacetophenone-4-neohesperidoside. Subsequent deacetylation furnishes the desired intermediate. This intermediate can then be condensed with appropriately substituted benzaldehydes, such as p-hydroxybenzaldehyde or isovanillin, under strongly alkaline conditions to form the corresponding chalcone (B49325). Finally, cyclization of the chalcone leads to the flavanone-7-neohesperidoside, such as naringin (B1676962) or neohesperidin (B1678168). tandfonline.com

Semi-Synthetic Modifications from Related Precursors (e.g., Naringin)

Given the natural abundance of certain 7-neohesperidosides like naringin, semi-synthetic approaches are often more practical for generating derivatives. Naringin, a 7-neohesperidoside of naringenin (B18129), is a readily available starting material for the synthesis of various analogs. brieflands.comresearchgate.netnih.govmdpi.com

One strategy involves the chemical transformation of naringin to produce other valuable flavonoids. For example, naringin can be converted to the flavone (B191248) apigenin (B1666066), which is often found in lower yields from natural sources. researchgate.net Additionally, semi-synthesis can be employed to create novel derivatives by modifying the core structure of naringin. This can involve reactions at the carbonyl group of the flavanone (B1672756), leading to the formation of new compounds like hydrazones and oximes. brieflands.com These modifications can significantly alter the biological properties of the parent molecule.

Site-Selective Deacetylation and Deoxygenation Strategies

Site-selective modifications are crucial for the targeted synthesis of 7-neohesperidoside derivatives. tandfonline.comnih.gov A key strategy involves the selective deacetylation of peracetylated precursors, followed by deoxygenation. This approach allows for the removal of specific hydroxyl groups, leading to the formation of structurally distinct analogs. tandfonline.comnih.govjst.go.jpresearchgate.net

For instance, the synthesis of 2′,4′,6′-trihydroxydihydrochalcone 4′-O-β-neohesperidoside was achieved from naringin in five steps. tandfonline.comnih.gov The process begins with the acetylation of naringin, which is accompanied by β-elimination to yield a peracetylated chalcone. tandfonline.com This is followed by a lipase-catalyzed site-selective deacetylation to expose a specific hydroxyl group. The resulting alcohol is then converted to a triflate, and subsequent palladium-catalyzed hydrogenolysis removes the hydroxyl group, affording the target deoxygenated dihydrochalcone (B1670589) glycoside. tandfonline.com This method highlights the power of combining chemical and enzymatic steps to achieve high regioselectivity.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to produce this compound and their derivatives with high efficiency and selectivity. Enzymes, particularly glycosyltransferases and lipases, play a critical role in these strategies. nih.govacs.orgfrontiersin.orgresearchgate.net

A notable example is the production of neohesperidin, which can be challenged by low content in plants and the limited activity of natural enzymes. acs.org Protein engineering of rhamnosyltransferase Cm1,2RhaT has been employed to significantly enhance its catalytic efficiency in converting hesperetin (B1673127) 7-O-glucoside to neohesperidin. acs.org This engineered enzyme also demonstrated the ability to transfer rhamnose to the 7-O-glucose moiety of other flavonoids, including flavones, chalcones, and isoflavones. acs.org

Lipases are also utilized for the regioselective synthesis of neohesperidin derivatives. nih.gov For instance, lipase-catalyzed esterification of neohesperidin can be performed in a microreactor system, achieving high conversion rates. nih.gov This approach allows for the synthesis of various ester derivatives with modified properties. nih.govfrontiersin.org Furthermore, yeast-mediated hydrogenation has been developed as a green alternative to traditional chemical methods for the synthesis of neohesperidin dihydrochalcone (NHDC). acs.org This can be integrated into a one-pot, two-step biosynthesis with whole-cell hydrolysis to produce related sweeteners. acs.org

Regioselective Glycosylation at the C-7 Hydroxyl Position

The regioselective glycosylation of the C-7 hydroxyl group is a cornerstone in the synthesis of this compound and related flavonoid glycosides. researchgate.netacs.orgnih.govnih.gov The acidity of the hydroxyl groups on the flavonoid scaffold often dictates the site of glycosylation, with the 7-OH and 4'-OH groups being the most acidic and therefore more reactive. nih.govfrontiersin.org To achieve selective glycosylation at the C-7 position, it is often necessary to protect other reactive hydroxyl groups, such as the one at the 4' position. nih.govfrontiersin.org

Chemical methods for glycosylation, such as the Koenigs-Knorr reaction, typically employ a glycosyl donor like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. frontiersin.orgmdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity. For example, using Ag₂O as a catalyst with 7,4'-dihydroxyisoflavone results in glycosylation at the 7-hydroxyl group, whereas using BF₃ can lead to the formation of a diglycoside. nih.govfrontiersin.org

Enzymatic methods offer a more direct and often more regioselective approach to C-7 glycosylation. researchgate.netoup.com Glycosyltransferases (GTs) from various sources, including plants and bacteria, have been shown to catalyze the transfer of sugar moieties to the C-7 position of flavonoids. nih.govoup.com For instance, a glycosyltransferase from Bacillus cereus (BcGT-1) preferentially glycosylates the C-3 hydroxyl group of flavonoids, but when this position is unavailable, it transfers a glucose molecule to the C-7 hydroxyl group of substrates like apigenin and naringenin. oup.com Similarly, cultured plant cells, such as those from Eucalyptus perriniana and Phytolacca americana, have been used as biocatalysts for the practical glycosylation of 7-hydroxyflavones into their corresponding β-D-glucosides. researchgate.net

Synthesis of Analogs and Novel Derivatives for Structure-Activity Probing

The synthesis of analogs and novel derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. researchgate.netresearchgate.netmdpi.comcas.org These studies aim to understand how specific structural features of the molecule contribute to its biological activity, which can guide the design of more potent and selective compounds.

Synthetic strategies for generating these analogs often involve modifications at various positions of the flavonoid scaffold and the sugar moiety. researchgate.net For example, semi-synthetic methods starting from naringin have been used to create hydrazone and oxime derivatives, which have shown altered antioxidant and antibacterial activities. brieflands.com The substitution of the 7-OH group with a neohesperidoside has been shown to influence the structure-antioxidant activity relationship. researchgate.net

The development of efficient synthetic routes, including both de novo and semi-synthetic approaches, allows for the preparation of a diverse library of derivatives for SAR studies. researchgate.net For instance, the synthesis of tamarixetin (B191864) and isorhamnetin (B1672294) 3-O-neohesperidoside provides examples of how different aglycones can be combined with the neohesperidose moiety. researchgate.net The ability to create a range of analogs with systematic structural variations is crucial for identifying the key pharmacophoric elements and optimizing the desired biological effects. mdpi.comcas.org

Advanced Spectroscopic Characterization of 7 Neohesperidosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. It provides insights into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

¹H-NMR and ¹³C-NMR Chemical Shift Assignments

¹H-NMR spectroscopy reveals the types of protons present in a molecule and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C-NMR spectroscopy, on the other hand, provides information about the carbon backbone of the molecule. For 7-Neohesperidosides, characteristic signals are observed for the aglycone moiety and the neohesperidose disaccharide.

The neohesperidose unit, a disaccharide composed of L-rhamnose and D-glucose linked via an α-(1→2) glycosidic bond, exhibits specific proton and carbon chemical shifts. For instance, the anomeric protons (H-1') of the glucose and the anomeric proton (H-1'') of the rhamnose are typically found in the δ 4.5-5.5 ppm range in ¹H-NMR spectra. The ¹³C-NMR spectra would show distinct signals for the carbons of both sugar units, including the anomeric carbons, carbons bearing hydroxyl groups, and the methyl carbon of the rhamnose unit.

Specific assignments for compounds like Kaempferol 7-O-neohesperidoside have been reported, detailing the ¹H and ¹³C NMR chemical shifts for the flavonoid aglycone and the sugar moieties scispace.com. For example, in Kaempferol 7-O-neohesperidoside, the anomeric proton of glucose was observed at δ 6.67 ppm (doublet), and the anomeric proton of rhamnose appeared at δ 6.46 ppm (broad singlet) scispace.com. The ¹³C NMR spectrum would display characteristic signals for the flavonoid carbons, such as the carbonyl carbon (C-4) around δ 179.1 ppm, and the carbons of the sugar units, including the anomeric carbons typically resonating between δ 95-105 ppm scispace.comspectrabase.com.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and confirming structural assignments.

COSY (Correlation SpectroscopY): This experiment reveals proton-proton couplings, helping to trace the spin systems within the molecule. For this compound, COSY spectra are used to connect adjacent protons within the sugar rings and the aglycone sdsu.edunih.gov.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly bonded protons and carbons (¹JCH), providing assignments for protons and their directly attached carbons. This is essential for identifying which protons belong to which carbon atoms in both the aglycone and the sugar units sdsu.edunih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). This technique is invaluable for confirming the glycosidic linkage points between the sugar units and between the disaccharide and the aglycone, as well as for confirming the positions of substituents on the aglycone sdsu.edunih.govcornell.edu. For example, HMBC can confirm the linkage of the neohesperidose to the 7-position of the aglycone by observing correlations between the proton at the 7-position of the aglycone and the anomeric carbon of the glucose unit.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight, elemental composition, and provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS), such as using Orbitrap or Time-of-Flight (ToF) analyzers, provides highly accurate mass measurements (typically within a few parts per million, ppm). This accuracy allows for the determination of the elemental composition of the molecular ion and fragment ions, which is critical for confirming the identity of this compound nih.govthermofisher.comnih.govmdpi.com. For example, Kaempferol 7-O-neohesperidoside (C₂₇H₃₀O₁₅) has a calculated monoisotopic mass of 594.15847 Da massbank.eu. HR-MS can confirm this exact mass, distinguishing it from other compounds with similar nominal masses nih.govbioanalysis-zone.com.

Tandem Mass Spectrometry (MS/MS) and LC-MS/MS for Structural Confirmation

Tandem mass spectrometry (MS/MS), often coupled with Liquid Chromatography (LC-MS/MS), is a powerful tool for structural elucidation. In MS/MS, selected precursor ions are fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides clues about the molecule's structure, including the identity of the aglycone and the sugar moieties, as well as the type of glycosidic linkage.

For this compound, common fragmentation pathways involve the sequential loss of the sugar units (rhamnose and glucose) or fragments thereof. For instance, a common fragmentation involves the loss of the rhamnosyl-glucose unit (neohesperidose), leading to the aglycone ion. The MS/MS spectra can reveal characteristic fragment ions corresponding to the loss of specific monosaccharides or parts of the disaccharide, aiding in the confirmation of the neohesperidose structure and its attachment point researchgate.netnih.govresearchgate.netnationalmaglab.org. For example, the fragmentation of Kaempferol 7-O-neohesperidoside might show a precursor ion at m/z 593.15 ([M-H]⁻) with subsequent fragments corresponding to the loss of rhamnose (146 Da) and glucose (162 Da) from the disaccharide massbank.euresearchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for polar and thermally labile compounds like glycosides. ESI typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. This allows for the detection of intact molecular ions, which are then subjected to MS/MS analysis for structural characterization nih.govnih.govnih.govajol.inforesearchgate.netub.edumdpi.com. For example, ESI-MS has been used to detect Kaempferol 7-O-neohesperidoside, typically observing a precursor ion at m/z 595.1659 ([M+H]⁺) or m/z 593.15066 ([M-H]⁻) massbank.eunih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to investigate the electronic transitions within molecules, particularly those involving conjugated π-electron systems, known as chromophores. Compounds classified as this compound, often featuring flavonoid aglycones, typically possess such chromophoric systems, including aromatic rings and carbonyl groups, which are responsible for absorbing light in the UV-Vis region of the electromagnetic spectrum. innovareacademics.inmdpi.comresearchgate.net

The analysis of UV-Vis spectra provides crucial information regarding the structural features of these compounds. The absorption maxima (λmax) and their corresponding intensities offer insights into the extent of electronic conjugation and the presence of specific functional groups that can influence these electronic transitions. For instance, the characteristic absorption bands observed in flavonoid glycosides are generally attributed to π→π* and n→π* transitions within the aromatic rings and the conjugated carbonyl system of the flavonoid backbone. innovareacademics.inresearchgate.net

While specific λmax values for the general class of "this compound" were not exhaustively detailed across the reviewed literature snippets, the application of UV-Vis spectroscopy is standard for their characterization. This technique allows researchers to identify the presence of these chromophoric units and to monitor changes in their electronic environment, which can be influenced by glycosylation and other structural modifications. innovareacademics.inmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FTIR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is invaluable for identifying the functional groups present within a molecule by detecting the vibrational modes of its chemical bonds. For this compound, IR analysis provides detailed information about the characteristic functional groups associated with both the glycosidic moiety and the aglycone.

Detailed FTIR analysis of a representative compound, 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside, has revealed key absorption bands that confirm its structural components. These include a broad absorption around 3365 cm⁻¹ attributed to the stretching vibration of hydroxyl (O-H) groups, which are abundant in both the sugar units and phenolic hydroxyls of the aglycone. A strong absorption at 1658 cm⁻¹ is indicative of a carbonyl (C=O) stretching vibration, characteristic of the flavone (B191248) backbone. Aromatic C=C stretching vibrations are observed around 1604 cm⁻¹. The presence of the glycosidic linkage is supported by an absorption band at approximately 1512 cm⁻¹, typically associated with C-O-C glycosidic stretching. Phenolic hydroxyl groups are further indicated by a band at 1276 cm⁻¹, corresponding to C-O phenolic stretching. Additionally, a band at 1073 cm⁻¹ suggests the presence of C-O stretching from methoxy (B1213986) groups. Notably, the absence of a peak near 1730 cm⁻¹ confirms that the sugars within the neohesperidoside moiety are not esterified.

These findings, compiled in the table below, provide a clear spectral fingerprint for the identification and structural elucidation of this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance for this compound |

| 3365 | O-H stretch (broad) | Hydroxyl groups (phenolic and sugar) |

| 1658 | C=O stretch | Carbonyl group of the aglycone |

| 1604 | C=C stretch (aromatic) | Aromatic rings of the aglycone |

| 1512 | C-O-C stretch (glycosidic) | O-glycosidic bond linkage |

| 1276 | C-O stretch (phenolic) | Phenolic hydroxyl groups |

| 1073 | C-O stretch (methoxy) | Methoxy substituent (if present) |

| ~1730 (absent) | C=O stretch (ester) | Absence of esterified sugars |

Advanced Analytical Methods for Quantification of 7 Neohesperidosides

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the separation and detection of flavonoids, including 7-neohesperidosides. This method leverages the characteristic UV-Vis absorption spectra of flavonoids, which typically exhibit two major absorption bands: Band I (around 320-380 nm) and Band II (around 250-280 nm) researchgate.netscirp.org. The DAD detector allows for the simultaneous acquisition of full UV spectra across a range of wavelengths for each eluting peak, facilitating peak identification and purity assessment by comparing spectra with reference standards or library data scirp.orgresearchgate.net.

HPLC-DAD systems provide good resolution for separating complex mixtures of flavonoid glycosides, with identification and quantification primarily based on retention times (Rt) and UV spectral profiles. For instance, various flavonoid glycosides have been separated and identified using HPLC-DAD, with retention times varying based on their chemical structure and the chromatographic conditions employed scirp.orglongdom.orgakjournals.com. While detectors like Fluorescence Detector (FLD) and Electrochemical Detector (ECD) can offer enhanced sensitivity for specific compound classes, HPLC-UV/DAD remains the most widely applied method for general flavonoid analysis due to its versatility and ability to provide spectral information researchgate.netscirp.orgresearchgate.netlongdom.orgakjournals.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful approach for the identification and quantification of this compound, offering high sensitivity and specificity. This technique couples the separation capabilities of liquid chromatography with the mass analyzing power of a mass spectrometer. Identification of compounds is typically achieved by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with those of authentic reference standards or existing databases researchgate.netnrfhh.commdpi.comwaters.com.

LC-MS analysis of flavonoid glycosides is often performed in both positive ([M+H]+) and negative ([M-H]-) ion modes, as different ionization modes can provide complementary structural information and varying sensitivities. For many flavonoid conjugates, analysis in the negative ion mode has been observed to yield higher sensitivity and selectivity mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected precursor ions, providing detailed information about the glycosidic moieties and the aglycone structure researchgate.netnrfhh.commdpi.comnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in the analysis of complex natural product mixtures, including flavonoid glycosides frontiersin.orgacs.orgnih.gov. UHPLC offers faster separations and improved resolution compared to conventional HPLC, while HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements. This accuracy allows for the determination of elemental compositions, which is crucial for unequivocally identifying compounds and distinguishing between isomers waters.comacs.orgnih.gov. The combination of UHPLC and HRMS is invaluable for comprehensive profiling, structure elucidation, and the identification of novel compounds within intricate matrices frontiersin.orgacs.orgnih.gov.

Online SPE-LC-ESI-MS/MS for Enhanced Sensitivity

To achieve greater sensitivity, particularly when analyzing samples with low analyte concentrations or complex matrices, online Solid Phase Extraction (SPE) coupled with LC-ESI-MS/MS is frequently employed start-bio.comd-nb.info. This hyphenated technique integrates sample pre-concentration and cleanup directly into the analytical workflow. Analytes are first retained on an SPE cartridge, which is then eluted directly onto the LC column, followed by analysis using ESI-MS/MS. Electrospray Ionization (ESI) is a widely used soft ionization technique well-suited for flavonoid conjugates mdpi.com. The online SPE process effectively removes interfering matrix components and concentrates the analytes, leading to significantly lower limits of detection (LOD) and quantification (LOQ) start-bio.comd-nb.info. The subsequent MS/MS analysis provides the necessary structural information for identification and quantification researchgate.netnrfhh.commdpi.comnih.gov.

Chromatographic Purity Assessment and Reference Standard Applications

Chromatographic techniques, primarily HPLC, are indispensable for assessing the purity of isolated compounds and reference standards of this compound and related flavonoids longdom.orgstart-bio.comlgcstandards.comsemanticscholar.orgmdpi.com. Purity is typically determined by analyzing the peak area of the target compound relative to the total peak area in the chromatogram, often using UV-DAD detection. Reference standards are crucial for both qualitative and quantitative analyses. They are used to confirm the identity of compounds in a sample by comparing retention times, UV spectra, and mass spectrometric fragmentation patterns with those of the standards researchgate.netscirp.orglongdom.orgnih.govsemanticscholar.orgpensoft.net. Furthermore, reference standards are essential for method validation, ensuring the accuracy, precision, and reliability of quantification methods longdom.orgsemanticscholar.org. Purity specifications for reference standards are usually high, often exceeding 95% by HPLC start-bio.comlgcstandards.comsemanticscholar.org.

Spectrophotometric Assays for General Flavonoid Content

Data Tables

The following tables summarize typical analytical parameters and purity data for flavonoid compounds relevant to the analysis of this compound.

Table 1: Typical HPLC Retention Times and UV Maxima for Selected Flavonoids

| Compound Name | Retention Time (min) | UV Maxima (nm) | Citation |

| Rutin | 11.9 | ~270, ~330-350 | longdom.org |

| Sutherlandin A | 12.7 | ~270, ~330-350 | longdom.org |

| Sutherlandin B | 13.8 | ~270, ~330-350 | longdom.org |

| Kaempferol-3-O-rutinoside | 15.3 | ~265, ~320-340 | longdom.org |

| Sutherlandin C | 16.2 | ~270, ~330-350 | longdom.org |

| Sutherlandin D | 17.0 | ~270, ~330-350 | longdom.org |

| Quercitrin | 18.0 | ~270, ~330-350 | longdom.org |

| Quercetin | 26.2 | ~255, ~330-370 | longdom.org |

| Kaempferol | 28.1 | ~265, ~320-360 | longdom.org |

| Naringenin-7-neohesperidoside | Not specified | Not specified | pensoft.net |

| Hesperetin-7-O-neohesperidoside | Not specified | Not specified | pensoft.net |

Note: UV maxima are general ranges for flavonoids; specific values may vary based on solvent and detection conditions.

Biosynthesis Pathways of 7 Neohesperidosides in Plants

Upstream Phenylpropanoid Pathway Leading to Aglycone Precursors (e.g., Naringenin (B18129), Hesperetin (B1673127), Eriodictyol)

The journey to 7-neohesperidosides begins with the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism that converts the amino acid phenylalanine into a variety of phenolic compounds. nih.govijpsonline.com This pathway serves as the primary source for the C6-C3-C6 carbon skeleton that forms the backbone of all flavonoids.

The process starts with phenylalanine, which is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. ijpsonline.com Subsequently, cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid. This molecule is then activated by 4-Coumarate:CoA Ligase (4CL), yielding p-coumaroyl-CoA, a critical entry point into the flavonoid biosynthetic pathway. nih.govijpsonline.com

One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone (B49325) Synthase (CHS) to form naringenin chalcone. nih.gov This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756) (2S)-naringenin, a central precursor for a wide array of flavonoids, including the aglycones of this compound. nih.gov

From naringenin, the pathway can diverge to form other key aglycone precursors. For instance, the enzyme Flavanone 3'-Hydroxylase (F3'H) introduces a hydroxyl group onto the B-ring of naringenin to produce eriodictyol. nih.govmdpi.com Further modification of eriodictyol by an O-methyltransferase (OMT) can then yield hesperetin. nih.gov Naringenin, eriodictyol, and hesperetin are the primary aglycones that undergo glycosylation to form their respective this compound.

The synthesis of flavonoid aglycones is orchestrated by a series of well-characterized enzymes. These enzymes catalyze the sequential steps that build the characteristic flavanone core. nih.gov

Chalcone Synthase (CHS): As the first key enzyme specific to the flavonoid pathway, CHS is a polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This reaction forms the chalcone scaffold, specifically naringenin chalcone, which is the immediate precursor to the first flavonoids. nih.gov CHS is a pivotal and often rate-limiting enzyme in flavonoid biosynthesis. nih.govnih.gov

Chalcone Isomerase (CHI): This enzyme performs the stereospecific cyclization of the naringenin chalcone into the flavanone (2S)-naringenin. nih.gov CHI plays a crucial role as it significantly enhances the efficiency of the isomerization reaction, which can occur spontaneously but at a much slower rate. nih.gov It is considered another critical rate-limiting enzyme in the production of flavonoids. nih.gov

Table 1: Key Enzymes in the Upstream Phenylpropanoid Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | 2.3.1.74 | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govnih.gov |

| Chalcone Isomerase | CHI | 5.5.1.6 | Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin. nih.govnih.gov |

| Flavanone 3'-Hydroxylase | F3'H | 1.14.14.82 | Hydroxylates naringenin to produce eriodictyol. nih.gov |

Specific Glycosylation Reactions at the C-7 Hydroxyl Position

The defining feature of this compound is the disaccharide, neohesperidose (α-L-rhamnosyl-(1→2)-β-D-glucose), attached to the hydroxyl group at the C-7 position of the flavanone aglycone. This glycosylation is a two-step process catalyzed by specific enzymes.

The biosynthesis proceeds through a sequential glycosylation mechanism. First, a glucose molecule is attached to the 7-hydroxyl group of the aglycone (e.g., naringenin) to form a 7-O-glucoside (e.g., prunin). This reaction is followed by the addition of a rhamnose molecule to the 2"-hydroxyl position of the glucose moiety, completing the neohesperidose linkage. acs.orgnih.gov

The enzymes responsible for these specific glycosylation steps belong to the large family of UDP-glycosyltransferases (UGTs). mdpi.com UGTs transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule like a flavonoid. mdpi.com In the biosynthesis of this compound, two distinct UGTs are required.

In tea plants (Camellia sinensis), for example, researchers have identified two specific UGTs involved in this process. acs.orgnih.gov The first, CsUGT75L12, acts as a flavonoid 7-O-glycosyltransferase. It specifically transfers a glucose unit from UDP-glucose to the 7-OH position of the flavonoid aglycone. acs.orgnih.gov The second enzyme, CsUGT79B28, functions as a 7-O-glucoside(1→2)rhamnosyltransferase. It regiospecifically transfers a rhamnose unit from UDP-rhamnose to the 2"-OH position of the flavonoid 7-O-glucoside intermediate, thus forming the final 7-O-neohesperidoside. acs.orgnih.gov

The final rhamnosylation step is crucial as it determines the nature of the disaccharide and, consequently, key properties of the flavonoid, such as taste. The enzyme responsible for creating the α-1,2 rhamnosyl linkage is a 1,2-rhamnosyltransferase.

In citrus, the gene Cm1,2RhaT has been isolated from pummelo and functionally characterized. It encodes a 1,2 rhamnosyltransferase that catalyzes the biosynthesis of bitter-tasting neohesperidosides. nih.govresearchgate.net Functional analysis showed that the recombinant Cm1,2RhaT enzyme could convert flavanone-7-O-glucosides into their corresponding 7-O-neohesperidosides. nih.govresearchgate.net This enzyme was found to be expressed only in bitter citrus species like pummelo and grapefruit. nih.govresearchgate.net

This contrasts with the activity of a different enzyme, a 1,6-rhamnosyltransferase (1,6RhaT), such as Cs1,6RhaT, found in non-bitter citrus species like mandarin and orange. nih.govresearchgate.net This enzyme catalyzes the formation of tasteless flavanone-7-O-rutinosides by creating an α-1,6 linkage between rhamnose and glucose. researchgate.net The presence and activity of either the 1,2RhaT or the 1,6RhaT is therefore a key determinant of the final flavonoid profile and taste of the fruit. nih.govresearchgate.net

Table 2: Characterized UDP-Glycosyltransferases in 7-Neohesperidoside Biosynthesis

| Enzyme/Gene | Source Organism | Function | Product Type |

| CsUGT75L12 | Camellia sinensis (Tea) | Flavonoid 7-O-glucosyltransferase | Flavonoid 7-O-glucoside acs.orgnih.gov |

| CsUGT79B28 | Camellia sinensis (Tea) | Flavonoid 7-O-glucoside(1→2)rhamnosyltransferase | Flavonoid 7-O-neohesperidoside acs.orgnih.gov |

| Cm1,2RhaT | Citrus maxima (Pummelo) | Flavanone 7-O-glucoside 1,2-rhamnosyltransferase | Bitter Flavanone 7-O-neohesperidoside nih.govresearchgate.net |

Genetic and Molecular Regulation of 7-Neohesperidoside Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and molecular level. The expression of the biosynthetic genes is controlled by a complex network of transcription factors and is influenced by developmental cues and environmental stimuli.

In citrus, the expression of Cm1,2RhaT at the RNA level has been shown to correlate with the accumulation of flavanone-neohesperidosides. nih.gov Its expression is high in young, developing fruit and leaves but decreases as the tissues mature, mirroring the accumulation pattern of the bitter compounds. nih.gov This developmental regulation suggests that specific transcription factors control the temporal and spatial expression of the key rhamnosyltransferase gene.

Comparative Analysis of Neohesperidoside vs. Rutinoside Biosynthesis

The biosynthesis of neohesperidosides and rutinosides represents a critical divergence in the flavonoid glycosylation pathway, leading to compounds with distinct sensory properties. The key difference lies in the final enzymatic step: the attachment of rhamnose to the flavonoid-7-O-glucoside intermediate.

Neohesperidoside Biosynthesis: This pathway involves a 1,2-rhamnosyltransferase (1,2RhaT), such as Cm1,2RhaT in citrus. nih.govresearchgate.net This enzyme specifically creates an α-L-rhamnosyl-(1→2)-β-D-glucosyl linkage. The resulting neohesperidosides, such as naringin (B1676962) and neohesperidin (B1678168), are characteristically bitter. nih.govresearchgate.net This pathway is active in bitter citrus varieties. researchgate.net

Rutinoside Biosynthesis: This pathway utilizes a 1,6-rhamnosyltransferase (1,6RhaT). researchgate.net This enzyme catalyzes the formation of an α-L-rhamnosyl-(1→6)-β-D-glucosyl linkage, producing a rutinoside. The resulting rutinosides, such as narirutin (B1676964) and hesperidin (B1673128), are tasteless or non-bitter. nih.govresearchgate.net This pathway is dominant in non-bitter citrus species. researchgate.net

The genetic basis for this difference is the presence of distinct genes encoding these two types of rhamnosyltransferases. Immunological studies have confirmed that the 1,2RhaT protein is expressed only in bitter citrus species, and the 1,6RhaT enzyme from non-bitter species does not cross-react, indicating they are distinct gene products. nih.govresearchgate.net Therefore, the evolution and differential expression of these two specific UGTs are the molecular determinants for the accumulation of either bitter neohesperidosides or tasteless rutinosides in plants like citrus. researchgate.net

Structure Activity Relationship Sar Studies of 7 Neohesperidosides

Influence of the Glycosidic Moiety (Neohesperidoside) on Biological Activity

The attachment of a neohesperidoside sugar moiety at the 7-position of the flavonoid A-ring significantly modulates the parent aglycone's biological properties. Glycosylation, in general, is a critical factor influencing the pharmacokinetic and pharmacodynamic profile of flavonoids.

Impact on Antioxidant Activity : The presence of the neohesperidoside group directly influences the structure-antioxidant activity relationship. researchgate.net Studies comparing flavanone (B1672756) aglycones to their 7-O-neohesperidoside derivatives have shown that glycosylation can alter antioxidant capacity. researchgate.net For instance, the radical scavenging potential of flavanones can be diminished by O-glycosylation at the C-7 position due to steric effects that impede electron delocalization. researchgate.net While aglycones are often more potent antioxidants than their corresponding glycosides, the sugar moiety can enhance solubility and bioavailability. nih.gov

Modulation of Bioavailability : Glycosylation is a key determinant of flavonoid bioavailability. nih.gov The neohesperidoside moiety increases the polarity of the flavonoid, which may affect its absorption and metabolism. Generally, flavonoid glycosides must be hydrolyzed by intestinal enzymes to their aglycone forms before they can be absorbed. mdpi.com However, the specific nature of the sugar can influence this process.

Steric Hindrance : The bulky neohesperidoside group can introduce steric hindrance, which may block the aglycone from interacting effectively with cellular targets like receptors or enzymes. scienceopen.com This can sometimes lead to a decrease in activity compared to the more compact aglycone. For example, some studies suggest that the antiproliferative effects of flavonoid glycosides are weaker than their aglycones, possibly due to steric blocking that affects cell entry and receptor binding. scienceopen.com

Impact of Aglycone Structural Variations on Activity

While the neohesperidoside group provides a common foundation, variations in the structure of the aglycone are a primary determinant of the specific biological activities of these compounds. Key structural features of the flavonoid skeleton, such as hydroxylation patterns, methylation, and the presence of double bonds, dictate the molecule's electronic properties and three-dimensional shape, thereby influencing its interactions with biological targets. nih.govmdpi.com

The type of flavonoid backbone to which the neohesperidoside is attached plays a pivotal role in defining the compound's activity profile.

Naringin (B1676962) (Naringenin-7-neohesperidoside) : Naringenin (B18129), a flavanone, is characterized by a saturated C2-C3 bond. Its 7-neohesperidoside, naringin, is abundant in grapefruit and is known for a range of activities, including antioxidant, anti-inflammatory, and effects on metabolic syndrome. nih.govnih.gov The bioaccessibility of naringenin-7-O-neohesperidoside is high compared to other flavonoids. mdpi.com

Neohesperidin (B1678168) (Hesperetin-7-neohesperidoside) : Hesperetin (B1673127) differs from naringenin by the presence of a methoxy (B1213986) group and a hydroxyl group on the B-ring. Neohesperidin, found in bitter oranges, shares many properties with naringin but its structural differences, particularly the B-ring substitution, lead to distinct antioxidant capacities. researchgate.netnih.gov

Rhoifolin (B190594) (Apigenin-7-O-neohesperidoside) : Apigenin (B1666066) is a flavone (B191248), meaning it has a C2-C3 double bond in the C-ring, which results in a planar structure compared to the flavanones. This structural difference impacts its biological interactions. Rhoifolin has demonstrated antioxidant, anti-inflammatory, and anticancer effects. mdpi.comselleckchem.com

Neoeriocitrin (B1678166) (Eriodictyol-7-neohesperidoside) : Eriodictyol has a catechol (3',4'-dihydroxy) structure on its B-ring. nih.gov This feature is known to be critical for potent antioxidant activity, and as a result, neoeriocitrin is a significant antioxidant. researchgate.net

The table below summarizes the structural differences and associated activities of these representative 7-neohesperidosides.

| Compound Name | Aglycone Backbone | Aglycone Class | Key Aglycone Structural Features | Reported Biological Activities |

| Naringin | Naringenin | Flavanone | 4'-OH on B-ring | Antioxidant, anti-inflammatory, neuroprotective nih.gov |

| Neohesperidin | Hesperetin | Flavanone | 3'-OH, 4'-OCH3 on B-ring | Antioxidant, cardiovascular protection researchgate.netnih.gov |

| Rhoifolin | Apigenin | Flavone | C2=C3 double bond, 4'-OH on B-ring | Antioxidant, anti-inflammatory, anticancer selleckchem.com |

| Neoeriocitrin | Eriodictyol | Flavanone | 3',4'-dihydroxy (catechol) on B-ring | Potent antioxidant activity researchgate.netnih.gov |

Specific substitutions on the B-ring of the aglycone are critical for determining antioxidant activity. The presence of a catechol group and the methylation of hydroxyl groups have pronounced effects, particularly in the glycosylated forms.

Catechol Structure : The 3',4'-dihydroxy arrangement, known as a catechol group, on the B-ring is a key feature for high antioxidant capacity. acs.org It enhances radical scavenging by stabilizing the resulting phenoxyl radical through electron delocalization. In studies comparing different flavanone-7-neohesperidosides, the presence of a catechol structure, as seen in neoeriocitrin (from eriodictyol), noticeably increases the antioxidant power compared to those without it, like naringin (from naringenin). researchgate.net

O-Methylation : The methylation of one of the hydroxyls in the catechol group, as seen in neohesperidin (hesperetin backbone), has the opposite effect. O-methylation decreases the antioxidant activity in the glycosylated forms. researchgate.net This is because methylation removes a hydrogen-donating hydroxyl group, which is essential for the radical scavenging mechanism. For example, neohesperidin shows lower antioxidant activity than neoeriocitrin. researchgate.net The methylation of flavonoid hydroxyl groups is known to enhance chemical stability and transportability in plants. mdpi.com

A study on flavanones demonstrated that while the catechol structure and O-methylation were not significant for the antioxidant activity of the aglycone forms, these features became highly influential in the 7-neohesperidoside forms. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods are powerful tools for elucidating the SAR of this compound, providing insights into their interactions with biological targets at a molecular level and predicting the activity of novel compounds.

Molecular Docking : This technique simulates the binding of a ligand (the 7-neohesperidoside) to the active site of a target protein. It helps to predict binding affinity (often expressed as binding energy in kcal/mol) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, a molecular docking study evaluated several natural compounds, including Tricin 7-neohesperidoside, as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The study identified promising candidates based on their low binding energies. nih.govresearchgate.net Such studies can reveal why certain structural features, like specific hydroxyl groups or the glycosidic linkage, are crucial for binding and subsequent biological activity. d-nb.info

The table below presents findings from a molecular docking study of natural compounds against the SARS-CoV-2 main protease.

| Compound | Predicted Binding Affinity (kcal/mol) |

| Tricin 7-neohesperidoside | -8.9 |

| Afzelin | -9.3 |

| Phloroglucinol | -9.3 |

| Myricetin-3-O-rutinoside | -9.0 |

| Silybin | -8.5 |

| Kaempferol | -8.3 |

| Silychristin | -8.3 |

| (Data sourced from Mebarka et al., 2021) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijaar.org These models use molecular descriptors (numerical values representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) to predict the activity of new, untested compounds. qsartoolbox.org By identifying which descriptors are most important, QSAR provides valuable insights into the SAR. For example, QSAR models have been developed to predict the antidiabetic potential of flavonoids, with compounds like Kaempferol 7-neohesperidoside being identified as putative antidiabetic agents. researchgate.net These models help in the rational design of more potent molecules by guiding the modification of the flavonoid structure to optimize the key properties identified by the model. ijaar.orgtoxicology.org

Together, these computational approaches accelerate the drug discovery process by enabling the screening of large virtual libraries and prioritizing the synthesis of the most promising candidates, saving time and resources. medsci.org

Mechanisms of in Vitro Biological Activities of 7 Neohesperidosides

Antioxidant Mechanisms

7-neohesperidosides exhibit potent antioxidant activities through various mechanisms, including the direct scavenging of free radicals and the reduction of intracellular reactive oxygen species levels. acs.org These compounds, which include flavanones like naringin (B1676962) and neohesperidin (B1678168), are recognized for their health-related properties rooted in this antioxidant capacity. acs.org

A primary antioxidant mechanism of this compound is their ability to directly neutralize free radicals. acs.org Free radicals are highly reactive molecules that can damage essential cellular components like DNA, proteins, and lipids, leading to oxidative stress. nih.govwikipedia.org Flavonoids, due to their specific chemical structure, can donate hydrogen atoms to these radicals, thereby stabilizing them and preventing a cascade of oxidative damage. innovareacademics.inacademicjournals.org

The free-radical scavenging ability of these compounds is often evaluated using various in vitro assays. For instance, rhoifolin (B190594) (apigenin-7-O-β-neohesperidoside) has been assessed for its antioxidative effects through assays such as DPPH, CUPRAC, and ABTS, which measure a compound's capacity to scavenge specific radicals. nih.gov Similarly, juices from chinotto fruits, which contain this compound like rhoifolin and narirutin (B1676964), have demonstrated significant free radical and superoxide (B77818) anion scavenging activity. researchgate.net

One specific method used to determine radical scavenging activity is the Crocin (B39872) Bleaching Assay (CBA). researchgate.netcapes.gov.br This assay measures the ability of an antioxidant to prevent the discoloration (bleaching) of crocin, a water-soluble carotenoid, which occurs when it is exposed to peroxyl radicals. researchgate.netnih.gov The rate of crocin bleaching is inhibited in the presence of an antioxidant, and the degree of this inhibition serves as a measure of the compound's radical-scavenging potential. researchgate.netnih.gov The application of the CBA has been instrumental in structure-activity relationship studies for numerous phenolic compounds, highlighting how molecular structure dictates antioxidant efficacy. capes.gov.br

Table 1: In Vitro Free-Radical Scavenging Activity of this compound

| Compound/Source | Assay Method(s) | Observed Effect | Reference |

|---|---|---|---|

| Rhoifolin | DPPH, CUPRAC, ABTS | Demonstrated antioxidative effects. | nih.gov |

| Chinotto Fruit Juice (containing Rhoifolin, Narirutin) | Free radical and superoxide anion scavenging assays | Effective scavenging of radical and superoxide species. | researchgate.net |

| Naringin | Microbial metabolism and antioxidant capacity assays | Microbial metabolites of naringin, including other this compound like rhoifolin and neohesperidin, exhibited higher antioxidant activity than the original compound. | nih.gov |

Beyond direct radical scavenging, this compound also exert their antioxidant effects by reducing the intracellular levels of reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl radicals (OH·), are produced as byproducts of normal cellular metabolism. nih.govwikipedia.org While they have roles in cell signaling, their overproduction can overwhelm the cell's antioxidant defenses, leading to oxidative stress and cellular damage. nih.govwikipedia.org

In vitro studies have shown that this compound can mitigate the accumulation of these harmful species. For example, naringin has been found to prevent high glucose-induced increases in ROS levels in vitro. nih.gov This effect is crucial, as the anti-genotoxic properties of naringin are mediated by its ability to inhibit the generation of free radicals. biomedgrid.com Furthermore, citrus flavanones, including the this compound naringin and neohesperidin, have been investigated for their capacity to counteract degenerative processes that involve abnormal levels of ROS. researchgate.net By lowering intracellular ROS, these flavonoids help protect cells from oxidative damage and maintain cellular homeostasis. nih.gov

Anti-Inflammatory Mechanisms

This compound possess significant anti-inflammatory properties, which have been observed in a multitude of in vitro models. biomedgrid.comtandfonline.commdpi.com These compounds can interfere with key inflammatory pathways, reducing the production of molecules that promote and sustain inflammation. The anti-inflammatory activity of flavonoids like naringin and neohesperidin is a well-documented aspect of their pharmacological profile. biomedgrid.comfrontiersin.org

A key mechanism of the anti-inflammatory action of this compound is their ability to suppress the expression and release of pro-inflammatory cytokines. mdpi.com Cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) are central mediators of the inflammatory response. mdpi.commdpi.com They are produced by immune cells like macrophages and are responsible for recruiting other cells to the site of inflammation and amplifying the inflammatory cascade. mdpi.commdpi.com

Naringin, a prominent 7-neohesperidoside, has been repeatedly shown to downregulate these cytokines in vitro. nih.gov Studies have demonstrated that naringin can reduce the expression of inflammatory signaling factors including IL-6 and TNF-α. biomedgrid.comtandfonline.com Specifically, naringin has been shown to downregulate the expression of proinflammatory cytokines TNF-α and IL-6, thereby mitigating the inflammatory response at a cellular level. nih.gov This inhibition of cytokine production is a critical component of the anti-inflammatory effects attributed to these flavonoids. mdpi.com

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound

| Compound | Cell/Model System | Inhibited Cytokines | Observed Effect | Reference |

|---|---|---|---|---|

| Naringin | Various in vitro models | TNF-α, IL-6 | Reduced expression of proinflammatory mediators. | nih.govbiomedgrid.comtandfonline.com |

| Narirutin | LPS-stimulated macrophages | General inflammatory mediators | Inhibited production of inflammatory mediators. | frontiersin.org |

Another important anti-inflammatory mechanism involves the modulation of prostanoid synthesis, particularly the reduction of Prostaglandin E2 (PGE2) levels. PGE2 is a key lipid mediator of inflammation, contributing to processes like vasodilation, edema, and pain. nih.gov Its synthesis is catalyzed by cyclooxygenase (COX) enzymes, especially the inducible COX-2, which is often upregulated at sites of inflammation. scirp.orgaging-us.com

Research indicates that this compound can suppress the pathway leading to PGE2 production. Naringin has been shown to inhibit the expression of cyclooxygenase-2 (COX-2). nih.gov By inhibiting the COX-2 enzyme, naringin effectively reduces the synthesis of its downstream product, PGE2. nih.govscirp.org This action helps to dampen the inflammatory response, as elevated PGE2 levels are associated with chronic inflammation and various pathologies. nih.govnih.gov The ability to suppress the COX-2/PGE2 axis is a significant contributor to the anti-inflammatory profile of these flavonoids.

At the core of the inflammatory response are intracellular signaling pathways that translate external stimuli into a coordinated expression of inflammatory genes. One of the most critical of these is the Nuclear Factor-kappa B (NF-κB) pathway. wikipedia.orgpensoft.net NF-κB is a protein complex that, upon activation by pro-inflammatory signals, moves into the nucleus and acts as a transcription factor, switching on the genes for cytokines, chemokines, and other mediators of inflammation. wikipedia.orgnih.gov

In vitro studies have revealed that this compound can directly interfere with this pathway. Naringin has been observed to prevent the activation of NF-κB by inhibiting its translocation into the nucleus in human keratinocyte cell lines. biomedgrid.com Similarly, narirutin has been shown to inhibit the production of inflammatory mediators in macrophages through its effects on the NF-κB pathway. frontiersin.org The modulation of NF-κB is a pivotal mechanism, as it sits (B43327) at the convergence of many inflammatory signals. pensoft.netnih.gov By inhibiting NF-κB activation, this compound can effectively turn down the master switch of the inflammatory response, leading to a broad-spectrum reduction in inflammatory mediators. biomedgrid.comfrontiersin.org

Antiapoptotic Mechanisms

Certain this compound, such as naringin, have demonstrated antiapoptotic properties in various in vitro studies. thieme-connect.comresearchgate.net Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. The antiapoptotic effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell survival and death.

One of the primary mechanisms by which this compound exert their antiapoptotic effects is through the regulation of the Bcl-2 family of proteins. jbtr.or.kr This family consists of both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). jbtr.or.kr Naringin has been shown to upregulate the expression of anti-apoptotic proteins while downregulating pro-apoptotic proteins. frontiersin.org This shift in the balance between pro- and anti-apoptotic proteins helps to prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. jbtr.or.kr

Furthermore, naringin has been observed to influence the caspase cascade, a family of proteases that execute the final stages of apoptosis. frontiersin.org It can inhibit the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, thereby blocking the apoptotic signaling cascade. frontiersin.org Some studies also suggest that the anti-inflammatory properties of this compound, such as neohesperidin, contribute to their antiapoptotic activity by suppressing inflammatory pathways that can trigger cell death. nih.gov

Osteogenic Potential and Antiosteoclastic Effects (in in vitro cell models)

Several this compound have been investigated for their potential role in bone health, specifically their ability to promote bone formation (osteogenesis) and inhibit bone resorption (antiosteoclastic effects) in in vitro cell models. nih.govcase.edudiva-portal.org

Induction of Osteogenic Marker Expression

In vitro studies using mesenchymal stem cells (MSCs) and preosteoblastic cells have shown that this compound like neohesperidin and naringin can stimulate osteogenic differentiation. nih.govnih.gov This is evidenced by the increased expression of key osteogenic markers. nih.gov

Neohesperidin has been reported to enhance the proliferation of MSCs and promote their differentiation into osteoblasts. encyclopedia.pub This is accompanied by an upregulation of crucial osteogenic genes and proteins, including:

Runt-related transcription factor 2 (Runx2): A master transcription factor for osteoblast differentiation. nih.govresearchgate.net

Alkaline Phosphatase (ALP): An early marker of osteoblast activity and matrix mineralization. nih.govresearchgate.net

Osteocalcin (OCN): A late marker of osteoblast differentiation and a major non-collagenous protein in the bone matrix. nih.govresearchgate.net

Type 1 Collagen (COL-1): The primary organic component of the bone matrix. nih.gov

Bone Morphogenetic Protein-2 (BMP-2): A potent growth factor that induces osteoblast differentiation. nih.govencyclopedia.pub

Naringin has also been shown to promote the expression of these osteogenic markers in human bone marrow mesenchymal stem cells (hBMSCs) in a dose-dependent manner. nih.govresearchgate.net The activation of signaling pathways such as the ERK signaling pathway has been implicated in the naringin-induced enhancement of osteogenic differentiation. nih.govresearchgate.net

Table 1: Effects of this compound on Osteogenic Marker Expression in Vitro

| Compound | Cell Model | Osteogenic Markers Upregulated | Key Findings |

| Neohesperidin | Mesenchymal Stem Cells (MSCs) | Runx2, OCN, BMP-2, β-catenin, ALP. nih.govencyclopedia.pub | Promoted proliferation and osteoblastic differentiation of MSCs. encyclopedia.pub |

| Naringin | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Runx2, OSX, OCN, Col1. nih.gov | Enhanced osteogenic differentiation in a dose-dependent manner, associated with ERK signaling activation. nih.gov |

| Naringin | Canine Bone Marrow Stromal Cells (BMSCs) | ALP, Calcium deposition. researchgate.net | Induced differentiation of BMSCs into osteoblasts. researchgate.net |

Inhibition of Osteoclastic Marker Expression

In addition to promoting bone formation, this compound exhibit antiosteoclastic effects by inhibiting the differentiation and activity of osteoclasts, the cells responsible for bone resorption. nih.govcapes.gov.br

Neohesperidin has been found to suppress osteoclast differentiation induced by receptor activator of nuclear factor kappa-B ligand (RANKL), a key cytokine in osteoclastogenesis. nih.govnih.gov This inhibitory effect is mediated through the suppression of the NF-κB signaling pathway. nih.govnih.gov In vitro studies have demonstrated that neohesperidin can decrease the expression of several critical osteoclastic markers, including:

Tartrate-resistant acid phosphatase (TRAP): A hallmark enzyme of osteoclasts. nih.govnih.gov

Cathepsin K: A protease essential for the degradation of bone matrix proteins. nih.govnih.gov

Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in bone resorption. researchgate.net

Nuclear factor of activated T-cells c1 (NFATc1): A master transcription factor for osteoclast differentiation. nih.gov

Similarly, naringin has been shown to inhibit the formation of mature osteoclasts from their precursors in a dose-dependent manner. frontiersin.org This effect is associated with the downregulation of key signaling pathways involved in osteoclastogenesis. researchgate.net

Table 2: Effects of this compound on Osteoclastic Marker Expression in Vitro

| Compound | Cell Model | Osteoclastic Markers Downregulated | Key Findings |

| Neohesperidin | Osteoclastic cultures | Cathepsin K, TRAP, RANKL. nih.govnih.gov | Inhibited RANKL-induced osteoclast differentiation and bone resorption. nih.govnih.gov |

| Naringin | Bone Marrow Macrophages (BMMs) | TRAP. frontiersin.org | Inhibited the formation of mature osteoclasts in a dose-dependent manner. frontiersin.org |

| Hesperetin (B1673127) | Osteoclast-like cells | TRAP, Phospho-JNK. umw.edu.pl | Inhibited the differentiation of osteoclast-like cells. umw.edu.pl |

Antidiabetic Mechanisms (in in vitro models)

In vitro studies have highlighted the potential of this compound to exert antidiabetic effects through various mechanisms. japsonline.com These include enhancing insulin (B600854) secretion and inhibiting key enzymes involved in carbohydrate digestion. japsonline.comresearchgate.net

Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)

Some this compound have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells in vitro. d-nb.infoplos.org This is a critical mechanism for maintaining glucose homeostasis. plos.org

For instance, certain flavonoid-rich fractions have demonstrated the ability to increase insulin release in response to glucose challenges in cell lines like RINm5F and in cultured mouse islets. d-nb.info This effect is often associated with an increase in intracellular calcium levels and cyclic AMP (cAMP), both of which are important second messengers in the insulin secretion pathway. d-nb.infobiorxiv.org The ability to enhance GSIS suggests that these compounds could help improve β-cell function, which is often impaired in type 2 diabetes. nih.govnih.gov

Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

A significant antidiabetic mechanism of this compound observed in vitro is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. researchgate.net These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. d-nb.info By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. mdpi.com

In vitro assays have shown that various this compound and their aglycones can effectively inhibit the activity of both α-glucosidase and α-amylase. researchgate.netmdpi.comnih.gov For example, naringenin (B18129) has been identified as a competitive inhibitor of mammalian α-glucosidase. nih.gov The inhibitory potency can vary depending on the specific compound and its chemical structure. tci-thaijo.org

Table 3: In Vitro Inhibition of Digestive Enzymes by this compound and Related Compounds

| Compound/Extract | Enzyme Inhibited | IC50 Value | Key Findings |

| Naringenin 7-O-β-D-glucopyranoside | α-amylase | 50.2 ± 0.5 µg/mL | Exhibited good α-amylase inhibition compared to the standard drug acarbose. mdpi.comnih.gov |

| Naringenin 7-O-β-D-glucopyranoside | α-glucosidase | 44.8 ± 0.6 µg/mL | Showed moderate-to-good α-glucosidase inhibition. mdpi.comnih.gov |

| Neohesperidin | α-amylase | - | Significantly inhibited α-amylase activity. researchgate.net |

| Kaempferol 7-neohesperidoside | α-amylase | - | Identified as an inhibitor of α-amylase activity. researchgate.netresearchgate.net |

| Luteolin 7-O-neohesperidoside | - | - | Described as having antioxidant activity. mdpi.com |

Antimicrobial Activities (e.g., Antibacterial, Antiviral, Antifungal)